molecular formula C13H21NO B13170680 (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Cat. No.: B13170680
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the 3-Methylbutoxy Group: This step involves the reaction of 3-methylbutanol with a suitable halogenating agent to form 3-methylbutyl halide.

    Attachment to the Phenyl Ring: The 3-methylbutyl halide is then reacted with a phenol derivative to form the 3-methylbutoxyphenyl compound.

    Formation of the Ethanamine Moiety: The final step involves the reaction of the 3-methylbutoxyphenyl compound with an appropriate amine source under reductive amination conditions to form (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar phenyl structure but with different substituents.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar amine moiety but different overall structure.

Uniqueness

(1S)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1

InChI Key

BXDVYYXCTVFKDC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCCC(C)C)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.